molecular formula C11H17NO B6614049 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- CAS No. 848233-25-0

2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-

Cat. No.: B6614049
CAS No.: 848233-25-0
M. Wt: 179.26 g/mol
InChI Key: WQTSNORXONFLEV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a cyclopropylamino group at the third position, and two methyl groups at the fifth position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclohexen-1-one with cyclopropylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclopropylamino group. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene to form 2-cyclohexen-1-one, followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or other interactions with active sites, leading to inhibition or activation of the target. The ketone group can undergo nucleophilic attack, facilitating further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without the cyclopropylamino and dimethyl groups.

    3-Cyclopropylamino-2-cyclohexen-1-one: Lacks the dimethyl groups.

    5,5-Dimethyl-2-cyclohexen-1-one: Lacks the cyclopropylamino group.

Uniqueness

2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- is unique due to the presence of both the cyclopropylamino and dimethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-(cyclopropylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2)6-9(5-10(13)7-11)12-8-3-4-8/h5,8,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTSNORXONFLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406628
Record name 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848233-25-0
Record name 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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